2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cancer cell proliferation.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are used as fluorophores in optical applications due to their tunable photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of ethyl and methyl groups at specific positions on the ring can enhance its interaction with molecular targets and improve its stability and solubility .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-6-10-11-7(2)5-8(3)13(10)12-9/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
STSUQSVTYLAAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CC(NC2=C1)C)C |
Origin of Product |
United States |
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